1-(Thiophen-2-ylmethyl)piperidine
Overview
Description
1-(Thiophen-2-ylmethyl)piperidine is an organic compound with the molecular formula C10H15NS. It consists of a piperidine ring substituted with a thiophen-2-ylmethyl group.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 1-(thiophen-2-ylmethyl)piperidine, are utilized in various therapeutic applications . They have been used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways, leading to their diverse therapeutic applications .
Result of Action
Piperidine derivatives are known to have a wide range of therapeutic effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, such as piperine, have been shown to interact with various enzymes and proteins
Cellular Effects
Piperidine derivatives have been shown to have effects on various types of cells and cellular processes . For instance, some piperidine derivatives have been found to inhibit the proliferation of certain cancer cells
Molecular Mechanism
It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Piperine, a piperidine derivative, has been studied in animal models and has shown dose-dependent effects
Metabolic Pathways
It is known that piperidine derivatives can be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylmethyl)piperidine typically involves the reaction of thiophen-2-ylmethyl halides with piperidine under basic conditions. One common method includes the use of thiophen-2-ylmethyl chloride and piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-ylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
1-(Thiophen-2-ylmethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of materials with specific electronic and optical properties
Comparison with Similar Compounds
Thiophene: A five-membered heteroaromatic compound containing sulfur.
Piperidine: A six-membered nitrogen-containing heterocycle.
1-(Thiophen-3-ylmethyl)piperidine: A structural isomer with the thiophen-3-ylmethyl group instead of thiophen-2-ylmethyl.
Uniqueness: 1-(Thiophen-2-ylmethyl)piperidine is unique due to the specific positioning of the thiophen-2-ylmethyl group, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct biological and chemical properties compared to its isomers and related compounds .
Biological Activity
1-(Thiophen-2-ylmethyl)piperidine is a compound of significant interest within medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 176.25 g/mol. Its structure consists of a piperidine ring substituted with a thiophene group, which enhances its interaction with biological targets.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective effects through its interactions with neurotransmitter systems. It particularly affects dopaminergic and serotonergic pathways, suggesting potential applications in treating neurological disorders such as Parkinson's disease and depression.
Anticancer Properties
The compound's structural similarities to piperidine derivatives have led to investigations into its anticancer properties . Studies have shown that compounds in this class can activate several molecular pathways that lead to apoptosis in cancer cells. For instance, the activation of the NF-κB and PI3K/Akt signaling pathways has been linked to the induction of apoptosis in various cancer types, including glioblastoma .
Binding Affinities
Interaction studies reveal that this compound has notable binding affinities for various receptors, which are critical for understanding its pharmacodynamics. Preliminary findings suggest it may act as a modulator for specific neurotransmitter receptors, enhancing its therapeutic potential.
Study on Anticancer Mechanisms
A detailed study explored the anticancer effects of piperidine derivatives, including this compound. The findings highlighted the compound's ability to induce apoptosis through caspase activation and cell cycle arrest mechanisms. Specifically, treatment with this compound led to increased expression of p21 Waf1/Cip1, which inhibits cyclin-dependent kinases (CDKs) involved in cell cycle progression .
Metabolite Profiling
Further research involving metabolite profiling has indicated that the compound may possess antioxidant properties alongside its anticancer effects. These properties are essential for mitigating oxidative stress in cells, which is often linked to cancer progression .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid | C₁₁H₁₅N₁O₂S | Similar piperidine structure but different position of carboxylic group |
1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid | C₁₀H₁₃N₁O₄S₂ | Contains sulfonyl group, altering reactivity |
1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}-piperidine-3-carboxylic acid | C₁₈H₁₉N₃O₂S | Incorporates an imidazo-pyridine moiety |
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-2-6-11(7-3-1)9-10-5-4-8-12-10/h4-5,8H,1-3,6-7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOLMAQXUDSRHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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